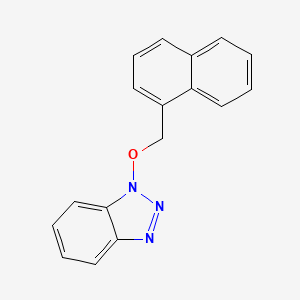

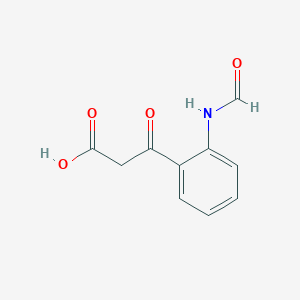

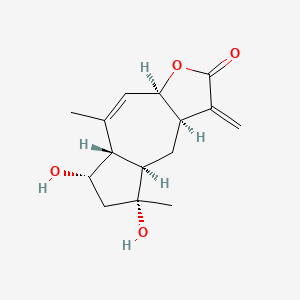

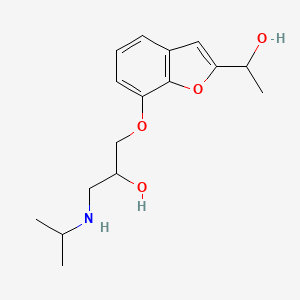

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as the benzylic hydroxylation metabolite of metoprolol, involves asymmetric synthesis and determination of absolute configurations. Ketones are reduced with complexes yielding diastereomers with assigned configurations based on reductions and circular dichroism spectrum analysis. Such methodologies provide insights into the stereochemical aspects crucial for the synthesis of complex organic molecules like our compound of interest (Shetty & Nelson, 1988).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives plays a crucial role in their chemical behavior and biological activity. Structure elucidation techniques, including spectroscopic methods and total synthesis, help establish the configuration and conformation of these molecules, providing a foundation for further chemical and pharmacological investigations (Yang et al., 1991).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, including palladium-catalyzed processes and oxidative cyclizations, leading to the formation of complex structures with significant biological activities. These reactions are crucial for the functionalization and diversification of the benzofuran core, enabling the synthesis of compounds with tailored properties (Thirupathi et al., 2014).

Aplicaciones Científicas De Investigación

Cytotoxic Activity in Traditional Chinese Medicine

Research on neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq., including compounds structurally related to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol, indicates potential cytotoxic effects against human non-small cell lung carcinoma (NSCLC) cell lines. These compounds were found to exhibit antiproliferative activity, suggesting their potential application in cancer treatment research (Ma et al., 2017).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

A study conducted in 1978 explored the relationship between molecular structure and cardioselectivity in beta-adrenoceptor blocking agents, including derivatives similar to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol. The findings suggested that certain structural features are crucial for achieving cardioselectivity, which is vital for the development of heart-related medications (Erez et al., 1978).

Synthesis and Application in Organic Chemistry

The compound's structural relatives have been synthesized and studied for their applications in organic chemistry. For instance, research on the synthesis of 2-isopropyliden-2H-benzofuran-3-one derivatives from natural sources highlights the versatility of these compounds in chemical synthesis and their potential use in developing various pharmaceuticals (Pergomet et al., 2017).

Potential in Developing Photoinduced Oxidative Annulation Processes

A study on photoinduced direct oxidative annulation processes involving furan and thiophene derivatives, related structurally to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol, showed potential applications in the development of new synthetic methods for polyheterocyclic compounds, which are significant in pharmaceutical chemistry (Zhang et al., 2017).

Propiedades

IUPAC Name |

1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10-11,13,17-19H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBIXRUSPZTLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970977 |

Source

|

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol | |

CAS RN |

55636-92-5 |

Source

|

| Record name | 2-(Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055636925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.